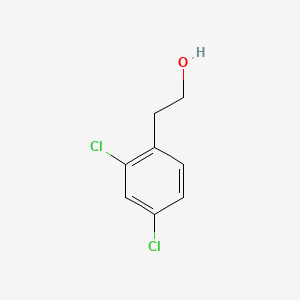

2,4-Dichlorophenethyl alcohol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJGKPVJAALUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370122 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81156-68-5 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Transformations of 2,4 Dichlorophenethyl Alcohol

Established Synthetic Routes to 2,4-Dichlorophenethyl Alcohol

The primary methods for synthesizing this compound involve the reduction of various precursor compounds, leveraging both chemical and enzymatic catalysts to achieve high yields and stereoselectivity.

Reductive Transformations of Precursor Compounds (e.g., amines, carboxylic acid derivatives)

A principal route to this compound is the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This transformation is frequently accomplished using biocatalysts such as ketoreductases and alcohol dehydrogenases. These enzymatic methods are valued for their high stereoselectivity, yielding specific enantiomers of the alcohol, which are crucial chiral intermediates for various bioactive molecules.

For instance, a ketoreductase from Scheffersomyces stipitis has been employed for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to produce (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This biocatalytic process demonstrates excellent enantioselectivity and high yields. Similarly, alcohol dehydrogenases from organisms like Lactobacillus kefir have been engineered to efficiently synthesize the (S)-enantiomer, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol nih.gov.

Chemical reduction methods are also utilized. For example, 2,4-dichlorobenzyl alcohol can be prepared by the reduction of 2,4-dichlorobenzyl acid, which is obtained from the hydrolysis of 2,4-dichlorobenzyl nitrile guidechem.com. While not directly yielding this compound, this illustrates the general strategy of reducing carboxylic acid derivatives to obtain related alcohols.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents another viable pathway for the synthesis of this compound and its precursors. This method involves the use of a catalyst, typically a metal such as palladium or platinum on a carbon support, to facilitate the addition of hydrogen across a double or triple bond or to reduce a functional group. For example, the reduction of ketones like 2,4-dichloroacetophenone can be achieved through catalytic transfer hydrogenation, a process where a hydrogen donor molecule, such as an alcohol, provides the hydrogen in the presence of a catalyst.

While specific literature detailing the direct catalytic hydrogenation to this compound is not extensive, the principles of catalytic hydrogenation of substituted acetophenones are well-established. These reactions can be controlled to selectively reduce the carbonyl group without affecting the aromatic ring or the chloro substituents.

Synthesis of Novel Derivatives and Analogs of this compound

The functional groups of this compound, namely the hydroxyl group and the aromatic ring, provide reactive sites for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Modifications at the Hydroxyl Group

The hydroxyl group of this compound can be readily modified through reactions such as esterification and etherification.

Esterification: Esters of this compound can be synthesized by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for more sensitive substrates, milder conditions can be employed using coupling agents.

Etherification: The Williamson ether synthesis is a classical and versatile method for preparing ethers from alcohols. This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile to attack an alkyl halide. This method is particularly effective for producing unsymmetrical ethers.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid (or derivative) | Ester |

| Etherification | Alkyl Halide | Ether |

Derivatization of the Aromatic Ring

The 2,4-dichloro-substituted benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. The directing effects of the existing substituents—the two chlorine atoms and the 2-hydroxyethyl group—determine the position of the incoming electrophile.

Both chlorine and the alkyl group are ortho-, para-directors. However, halogens are weakly deactivating, while alkyl groups are weakly activating. The combined effect of these substituents will direct incoming electrophiles to the vacant positions on the ring, primarily the 5- and 6-positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

| Reaction | Reagents | Product |

| Halogenation | X₂ / Lewis Acid | Halogenated derivative |

| Nitration | HNO₃ / H₂SO₄ | Nitro derivative |

| Sulfonation | SO₃ / H₂SO₄ | Sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-X / Lewis Acid | Alkylated derivative |

| Friedel-Crafts Acylation | RCO-X / Lewis Acid | Acylated derivative |

Formation of Complex Molecular Architectures Incorporating the 2,4-Dichlorophenethyl Moiety (e.g., propanolamines, piperazines, N,N'-diphenethylethylenediamines)

The 2,4-Dichlorophenethyl moiety can be incorporated into more complex molecular structures, which often possess interesting biological activities.

Propanolamines: To synthesize propanolamine (B44665) derivatives, this compound can first be converted to the corresponding amine, 2-(2,4-dichlorophenyl)ethylamine, through methods like reductive amination of the corresponding aldehyde or by converting the alcohol to a leaving group followed by substitution with an amine source. This amine can then be reacted with a suitable three-carbon building block containing an epoxide or a halohydrin to construct the propanolamine backbone.

Piperazines: Piperazine (B1678402) derivatives containing the 2,4-dichlorophenethyl group can be synthesized through several routes. One common method involves the reaction of 2-(2,4-dichlorophenyl)ethylamine with a bis(2-haloethyl)amine. Another approach is the reductive amination of a suitable aldehyde with a piperazine derivative.

N,N'-diphenethylethylenediamines: Symmetrical N,N'-bis(2,4-dichlorophenethyl)ethylenediamine can be prepared by the reaction of two equivalents of 2-(2,4-dichlorophenyl)ethylamine with a 1,2-dihaloethane or by the reductive amination of two equivalents of 2,4-dichlorophenylacetaldehyde with ethylenediamine.

Stereoselective Synthesis and Chiral Resolution of this compound and its Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, primarily due to their application as chiral building blocks in the pharmaceutical industry. Both stereoselective synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which separates a racemic mixture, are key strategies employed. Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have emerged as powerful tools for achieving high enantioselectivity under mild conditions.

Stereoselective Bioreduction of Prochiral Ketones

A prominent method for the stereoselective synthesis of chiral derivatives of this compound is the asymmetric reduction of a corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This transformation is often accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can exhibit high stereoselectivity, yielding either the (S) or (R) enantiomer of the resulting alcohol.

The (S)-enantiomer is a crucial intermediate in the synthesis of the antifungal drug luliconazole. nih.govgoogle.com Researchers have explored various microbial sources and protein engineering techniques to develop efficient biocatalysts for its production.

One approach involves the use of a ketoreductase mutant, LK08, from Lactobacillus kefiri, expressed in recombinant Escherichia coli. researchgate.net Optimization of reaction parameters such as pH, temperature, and cofactor concentration led to the complete conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an enantiomeric excess (e.e.) of over 99%. researchgate.net

In another study, an alcohol dehydrogenase from Lactobacillus kefir (LkADH) was engineered to enhance its activity and selectivity. Through computer-aided combinational mutagenesis, a mutant enzyme, LkADHM3, was created with a 29.1-fold increase in catalytic efficiency. nih.gov This engineered enzyme was capable of reducing high concentrations of the substrate (up to 600 g/L) to produce the (S)-alcohol with greater than 99.5% e.e. nih.gov

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Ketoreductase mutant (LK08) from Lactobacillus kefiri | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% e.e., full conversion on a 300g scale. researchgate.net |

| Mutant alcohol dehydrogenase (LkADHM3) from Lactobacillus kefir | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99.5% e.e., high substrate tolerance (600 g/L), 29.1-fold increased catalytic efficiency. nih.gov |

The (R)-enantiomer serves as a chiral intermediate for the antifungal agent miconazole. researchgate.net Similar to the synthesis of the (S)-enantiomer, biocatalytic reduction of the corresponding ketone is a preferred method.

A ketoreductase from Scheffersomyces stipitis CBS 6045 has been utilized for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This process, using lyophilized cells, achieved an 88.2% yield and an impressive 99.9% e.e. for the reduction of 67 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone without the need for additional cofactors. researchgate.net

Another study identified a bacterial strain, Acinetobacter sp. ZJPH1806, capable of highly stereoselective reduction of the same substrate to the (R)-alcohol. researchgate.net Optimization of the reaction conditions, including the use of glycerol as a cosubstrate for coenzyme regeneration, resulted in an 83.2% yield and an e.e. greater than 99.9% at a substrate concentration of 2 g/L. researchgate.net

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Ketoreductase from Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% yield, 99.9% e.e., cofactor self-sufficient. researchgate.net |

| Acinetobacter sp. ZJPH1806 (whole cells) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% yield, >99.9% e.e., utilized glycerol for coenzyme regeneration. researchgate.net |

Chiral Resolution

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved through various methods, including the formation of diastereomeric salts or enzymatic kinetic resolution.

Enzymatic kinetic resolution (EKR) is a widely used technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture. This results in the separation of the unreacted enantiomer from the newly formed product. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.comnih.gov

Lipases are commonly employed in the kinetic resolution of racemic alcohols through enantioselective acylation. nih.govresearchgate.net For instance, the lipase B from Candida antarctica (often immobilized as Novozym 435) is a robust and highly selective biocatalyst for these transformations. researchgate.netmdpi.com In the context of derivatives of this compound, a lipase from Thermomyces lanuginosus or Novozym 435® has been used for the kinetic resolution of the corresponding racemic acetate via hydrolysis to prepare enantiomerically pure (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol. researchgate.net

The combination of a highly selective lipase for the kinetic resolution step and a metal catalyst for the in situ racemization of the slower-reacting alcohol enantiomer forms the basis of DKR. nih.gov This synergistic approach has been successfully applied to a variety of chiral alcohols, yielding products with high enantioselectivity and in excellent yields. nih.gov

| Method | Enzyme/Catalyst | Substrate | Outcome |

| Kinetic Resolution (Hydrolysis) | Lipase from Thermomyces lanuginosus or Novozym 435® | Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Preparation of enantiomerically pure (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol. researchgate.net |

Biological Activities and Pharmacological Potential of 2,4 Dichlorophenethyl Alcohol Derivatives

Antimicrobial Activities and Mechanisms of Action

A prominent derivative, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol, also known as SPI009, has been the subject of extensive investigation for its antimicrobial properties. This compound has shown notable efficacy against a wide array of clinically significant pathogens.

Activity against Gram-Negative and Gram-Positive Pathogens

The derivative SPI009 has demonstrated broad-spectrum antibacterial activity, notably against the clinically relevant ESKAPE pathogens (an acronym for Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their formidable antibiotic resistance. frontiersin.orgnih.gov Studies have shown that SPI009 is active against both Gram-positive and Gram-negative bacteria, including Burkholderia cenocepacia and Escherichia coli. nih.gov This wide range of activity highlights its potential as a versatile antimicrobial agent in combating difficult-to-treat infections. frontiersin.org

Efficacy against Persister Cells and Biofilm Formations

One of the most significant attributes of SPI009 is its ability to target persister cells. nih.govasm.org Persister cells are a subpopulation of dormant, antibiotic-tolerant cells that contribute to the recalcitrance of chronic infections and the failure of antibiotic therapies. asm.orgresearchgate.net SPI009 has been shown to directly and efficiently kill persister cells of P. aeruginosa, a notorious Gram-negative pathogen. nih.govasm.org

Furthermore, the compound exhibits potent activity against biofilms, which are structured communities of bacteria encased in a self-produced matrix that protects them from antibiotics and host immune responses. frontiersin.org SPI009 has demonstrated effective inhibition of biofilm formation and eradication of established biofilms for both the Gram-negative P. aeruginosa and the Gram-positive S. aureus. frontiersin.orgnih.gov For S. aureus, concentrations of 34 µg/mL and 68 µg/mL resulted in significant decreases in biofilm formation. frontiersin.org In the case of P. aeruginosa, a steep increase in inhibitory activity was observed at concentrations above 8.5 μg/mL, with complete inhibition of biofilm growth at 68 μg/mL. frontiersin.org

Synergistic Effects with Conventional Antimicrobial Agents

SPI009 has shown considerable promise as an adjuvant in combination therapy with conventional antibiotics. frontiersin.orgresearchgate.net Its use alongside mechanistically distinct classes of antibiotics has been found to significantly potentiate their activity. researchgate.net This synergistic effect re-enables the killing of antibiotic-resistant strains and effectively lowers the required concentrations of the conventional antibiotic. frontiersin.orgnih.gov For instance, when combined with the fluoroquinolone ofloxacin (B1677185), SPI009 significantly reduced the persister fraction of P. aeruginosa by approximately 7,200-fold compared to treatment with ofloxacin alone. asm.org Similarly, its combination with amikacin (B45834) or ceftazidime (B193861) also resulted in a significant reduction of the persister fraction. asm.org This potentiation effect has been observed across a broad spectrum of pathogens, making it a strong candidate for developing combination therapies to combat chronic infections and overcome antibiotic resistance. frontiersin.orgnih.gov

| Pathogen Species | Antibiotic | SPI009 Concentration | Observed Synergistic Effect |

| K. pneumoniae | Varies | 17 µg/mL | Complete eradication. frontiersin.org |

| S. aureus | Varies | 34 µg/mL | 6.6 ± 0.5 log reduction in survival. frontiersin.org |

| E. faecium | Varies | 34 µg/mL | 6.2 ± 1.3 log reduction in survival. frontiersin.org |

| B. cenocepacia | Varies | 34 µg/mL | 5.4 ± 0.5 log reduction in survival. frontiersin.org |

| P. aeruginosa | Ofloxacin | Not specified | Up to 10⁶-fold reduction in persisters. researchgate.net |

| P. aeruginosa | Amikacin | Not specified | Complete eradication of stationary-phase culture. asm.org |

Proposed Mechanisms of Microbicidal Action

The primary mechanism of action for SPI009 appears to be the disruption of bacterial membrane integrity. asm.orgnih.gov Preliminary data and subsequent investigations suggest that the compound acts by causing extensive membrane damage. asm.orgnih.gov This mode of action is effective against both metabolically active cells and dormant persister cells, as it bypasses the need to target active cellular processes like replication or protein synthesis, which are the targets of many conventional antibiotics. mdpi.com By directly compromising the physical barrier of the cell, SPI009 leads to rapid cell death. nih.gov

Modulation of Specific Biological Targets and Pathways

Derivatives of 2,4-Dichlorophenethyl alcohol have also been explored for their ability to interact with and inhibit specific enzymes involved in critical metabolic pathways.

Enzyme Inhibition Studies

CYP51A1: A different derivative, (2-((3,4-dichlorophenethyl)(propyl)-amino)-1-(pyridin-3-yl)ethanol, known as LK-935, has been identified as an inhibitor of lanosterol (B1674476) 14α-demethylase (a member of the Cytochrome P450 family, CYP51). nih.govresearchgate.net This enzyme is a key component in the cholesterol biosynthesis pathway. nih.gov By blocking this enzyme, LK-935 was shown to efficiently reduce cholesterol production, presenting a novel, non-statin mechanism for lowering cholesterol. nih.govresearchgate.net

Phospholipase A and Acyltransferase (PLAAT) family enzymes: Currently, there is limited specific information available in the reviewed scientific literature directly linking this compound or its prominent derivatives like SPI009 and LK-935 to the inhibition of Phospholipase A (PLA) or Acyltransferase (PLAAT) family enzymes.

Receptor Binding Affinities (e.g., σ1 receptor, N-methyl-D-aspartate (NMDA) receptors)

While direct studies on the receptor binding profile of this compound are not extensively detailed in the available literature, research into structurally related compounds provides significant insights into its potential interactions, particularly with sigma (σ) receptors. The dichlorophenylethyl moiety is a key structural feature in several known sigma receptor ligands.

For instance, two derivatives containing a 3,4-dichlorophenylethyl group, BD1047 (N(-)[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) and BD1063 (1(-)[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine), have been characterized for their affinity and selectivity. nih.gov Radioligand binding assays demonstrated that these compounds show marked selectivity for sigma binding sites over other receptor types, including opiate, dopamine, and serotonin (B10506) receptors. nih.gov Competition assays confirmed that both BD1047 and BD1063 interact with σ1 and σ2 subtypes, exhibiting a preferential affinity for σ1 sites. nih.gov Functionally, these compounds act as sigma receptor antagonists, capable of attenuating the effects of high-affinity sigma ligands like di-o-tolylguanidine (DTG). nih.gov

Table 1: Sigma Receptor Binding Affinities of Related Dichlorophenylethyl Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| BD1047 | σ1 | Preferential Affinity | Antagonist |

| σ2 | Lower Affinity than σ1 | Antagonist | |

| BD1063 | σ1 | Preferential Affinity | Antagonist |

| σ2 | Lower Affinity than σ1 | Antagonist |

This table summarizes data on compounds structurally related to this compound, demonstrating the potential for this chemical class to interact with sigma receptors. Data sourced from reference nih.gov.

Information regarding the direct binding affinity of this compound for N-methyl-D-aspartate (NMDA) receptors is not specified in the reviewed scientific literature. However, the NMDA receptor is a well-established target for other simple alcohols, most notably ethanol (B145695). nih.gov

Anti-Apoptotic Mechanisms (e.g., inhibition of Apoptotic Protease Activating Factor-1 (APAF-1))

Apoptosis, or programmed cell death, is a critical physiological process, and its dysregulation is implicated in numerous diseases. The intrinsic pathway of apoptosis is centrally mediated by the formation of the apoptosome, a multi-protein complex. This process is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. ashpublications.org In the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. ashpublications.orgmdpi.com This structure then recruits and activates procaspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. ashpublications.orgmdpi.com

The inhibition of this pathway is a key mechanism for cell survival. Anti-apoptotic proteins from the Bcl-2 family, for example, can prevent apoptosis. nih.gov Studies using embryonic stem cells deficient in Apaf-1 have shown that even in the absence of this key protein, cell death can still occur through non-apoptotic mechanisms, but the characteristic features of apoptosis are absent. nih.gov This highlights the central role of Apaf-1 in executing the apoptotic program. Furthermore, research indicates that the overexpression of Bcl-2 can provide cytoprotective functions that are independent of Apaf-1, suggesting multiple levels of regulation. nih.gov

Currently, there are no specific studies within the reviewed literature that directly link this compound or its immediate derivatives to the inhibition of Apaf-1 or the modulation of the apoptosome.

Preclinical Pharmacological Investigations

In Vitro Cellular Assays (e.g., human primary hepatocytes, bacterial susceptibility testing)

While studies involving human primary hepatocytes and this compound were not identified, significant research has been conducted on the in vitro antibacterial properties of its derivatives.

A notable derivative, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), has demonstrated potent antibacterial and anti-persister activity. nih.gov Persister cells are a subpopulation of bacteria that are tolerant to antibiotics, and SPI009 has been shown to be capable of directly killing persister cells of the Gram-negative pathogen Pseudomonas aeruginosa. nih.govgcu.ac.uk Beyond its anti-persister effects, SPI009 also exhibits broad-spectrum antibacterial activity against a range of clinically important pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov Importantly, this compound can re-enable the killing of antibiotic-resistant strains and lower the required concentrations of conventional antibiotics. nih.gov

Table 2: In Vitro Activity of SPI009 against P. aeruginosa Persister Cells

| Treatment | Surviving Bacteria (Log CFU/ml) |

|---|---|

| Ofloxacin (10 µg/ml) + DMSO (Control) | ~7.5 |

| Ofloxacin (10 µg/ml) + SPI009 (200 µM) | ~4.0 |

This table illustrates the significant reduction in surviving P. aeruginosa persister cells after a 5-hour treatment with ofloxacin in combination with the this compound derivative, SPI009, compared to a control. Data adapted from reference nih.gov.

In Vivo Animal Models of Infection and Disease

The promising in vitro antibacterial results of this compound derivatives have been extended to preclinical in vivo models of infection. The compound 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) was tested in an infection model using the nematode Caenorhabditis elegans. nih.gov C. elegans is a valuable in vivo model for studying host-pathogen interactions and for the initial screening of antimicrobial compounds due to its short life cycle and well-defined biology. nih.gov

In these studies, C. elegans was infected with the pathogenic bacterium Pseudomonas aeruginosa. nih.gov The infected nematodes that received a combination treatment of a conventional antibiotic along with SPI009 showed a significant improvement in survival compared to those treated with the antibiotic alone. nih.gov This finding demonstrates that the potent in vitro activity of this this compound derivative can translate to a beneficial effect in a whole-organism infection model, suggesting its potential for further development in antibacterial combination therapies. nih.govgcu.ac.uk

Neurobiological Effects and Behavioral Paradigms (referencing related phenethyl alcohol derivatives in alcohol research)

The neurobiological effects of this compound are not well-defined, but the study of related phenethyl alcohol derivatives, particularly ethanol (ethyl alcohol), in the context of alcohol research provides a valuable framework. Alcohol's effects on the brain are complex, involving multiple neurotransmitter systems that contribute to addiction and other behavioral outcomes. nih.gov

A primary molecular target for ethanol in the brain is the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. nih.govbegellhouse.com Acute exposure to ethanol inhibits the function of NMDA receptors, reducing their ability to be activated by glutamate. youtube.commarquette.edu This inhibition contributes to the sedative effects of alcohol, as well as impairments in cognitive and motor function. marquette.edu

Chronic alcohol exposure leads to neuroadaptive changes in the brain, including an upregulation of NMDA receptors. youtube.comfrontiersin.org This compensatory increase in receptor number and sensitivity is thought to contribute significantly to the phenomena of alcohol tolerance and the hyperexcitability observed during withdrawal. nih.govfrontiersin.org This altered glutamatergic state is a key factor in the neurobiology of alcohol dependence and relapse. nih.gov The study of how simple alcohols like ethanol modulate these critical receptors provides a paradigm for understanding how other, more complex phenethyl alcohol derivatives might interact with the central nervous system.

Structure Activity Relationship Sar Studies of 2,4 Dichlorophenethyl Alcohol Derivatives

Impact of Aromatic Ring Substitutions on Biological Activity

The dichlorinated phenyl ring is a critical component of the 2,4-dichlorophenethyl alcohol scaffold, and its substitution pattern profoundly affects the molecule's interaction with biological targets. The nature, position, and size of these substituents can alter the electronic, steric, and lipophilic properties of the entire molecule.

Positional Effects of Halogenation (e.g., 2-, 3-, 4-positions)

The placement of halogen atoms on the aromatic ring is a key determinant of biological activity. Studies on related halogenated compounds reveal that both the number and position of halogens are crucial. For instance, in certain chemical series, dichloro-substituted compounds exhibit stronger activity than their monochloro-substituted counterparts. oup.com The relative positions of these halogens also play a significant role. Research on halogenated phenylethanolamines and phenoxypropanolamines has shown that 2,5-dihalogenated derivatives can block β-receptors at lower concentrations than 2,4-dihalogenated compounds, while 3,4-dihalogenation often results in the weakest effects. nih.gov

Furthermore, SAR studies of compounds like INT131, which contains a 2,4-dichloro-substituted benzene (B151609) ring, have underscored the importance of this specific substitution pattern for high transcriptional potency. collaborativedrug.com Alterations at these positions can directly impact how the molecule fits into and interacts with the binding pocket of a target protein.

Table 1: Influence of Halogen Position on Biological Activity

| Substitution Pattern | Relative Biological Activity | Reference |

|---|---|---|

| Dichloro-substitution | Generally stronger than monochloro | oup.com |

| 2,5-Dihalogenation | Higher potency than 2,4-dihalogenation | nih.gov |

| 3,4-Dihalogenation | Weaker activity observed | nih.gov |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the aromatic ring significantly modulate a compound's activity. The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can alter the charge distribution of the molecule, affecting its ability to form crucial interactions, such as hydrogen bonds or π-π stacking, with a biological target.

SAR studies have demonstrated clear trends related to these electronic effects. For compounds with electron-withdrawing substituents like nitro (-NO₂) or chloro (-Cl) groups, placing them at the meta-position often leads to stronger activity compared to the para-position. oup.com Conversely, when electron-donating groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) are present, the para-substituted derivatives tend to be more potent than their meta-counterparts. oup.com This suggests that the electronic landscape of the aromatic ring must be finely tuned to complement the electronic environment of the target's binding site.

Table 2: Effect of Electronic Group Position on Biological Activity

| Group Type | Position for Higher Activity | Example Trend | Reference |

|---|---|---|---|

| Electron-Withdrawing | meta | 3-NO₂ > 4-NO₂ | oup.com |

Role of Steric Bulk and Lipophilicity

The size (steric bulk) and oil-water partition coefficient (lipophilicity) of substituents are critical physical properties that govern a drug's absorption, distribution, and binding affinity. Introducing halogen atoms, for example, is a common strategy to increase lipophilicity, which can enhance membrane permeability and improve binding within hydrophobic pockets of a target protein.

Studies on 2-phenylethanol (B73330) derivatives have shown a direct correlation between hydrophobicity, often expressed as the logP value, and bacteriostatic activity; as the logP value increases, the minimum inhibitory concentration tends to decrease. nih.gov However, there is often an optimal range for both steric bulk and lipophilicity. An excessively bulky substituent may cause steric hindrance, preventing the molecule from fitting correctly into its binding site. For example, some studies have found that overly large cyclic derivatives can lead to inactivity, suggesting the target has a defined hydrophobic pocket that cannot accommodate them. Conversely, in other cases, a bulky and lipophilic moiety, such as a diphenylmethyl group, has been shown to improve efficacy. This highlights that the ideal steric and lipophilic profile is highly dependent on the specific topology of the target protein.

Influence of Alkyl Chain Length and Hydroxyl Group Modifications

Modifications to the ethyl alcohol side chain of the this compound scaffold are pivotal for optimizing pharmacological activity. The length of the alkyl chain and the reactivity of the hydroxyl group are key targets for chemical alteration.

The hydroxyl group is a crucial functional group, often acting as a hydrogen bond donor or acceptor in interactions with biological targets. Its reactivity and accessibility can be modulated through various chemical modifications. Esterification or etherification of the hydroxyl group removes its hydrogen-bonding donor capability, which can be used to probe the importance of this specific interaction for biological activity. Such modifications also increase lipophilicity, which can influence the compound's pharmacokinetic profile.

Contribution of Attached Moieties to Overall Pharmacological Profiles

Attaching additional chemical moieties to the core this compound structure is a common strategy to introduce new properties or enhance existing ones. These appended groups can serve as pharmacophores, improve binding affinity, or alter the molecule's solubility and metabolic stability.

Propanolamine (B44665): The propanolamine side chain is a classic pharmacophore found in many β-adrenergic receptor ligands. oup.com Its structure, featuring a hydroxyl group and an amino group, is essential for interaction with these receptors. Halogenation of the phenyl ring in phenoxypropanolamine derivatives significantly influences their β-adrenolytic effects, with the position of the halogens being a critical factor for potency. nih.gov

Piperazine (B1678402): The piperazine ring is a versatile scaffold frequently incorporated into drug candidates to modulate their physicochemical properties. nih.gov It is often used as a linker to connect different pharmacophoric groups or to introduce a basic nitrogen atom, which can improve aqueous solubility and form salt bridges with acidic residues in a target protein. nih.govdrugbank.com Piperazine derivatives have shown a wide range of biological activities, including antihistamine, anti-inflammatory, and anticancer effects. drugbank.com

Methylsulfonamide: The sulfonamide group is a key functional group in a variety of therapeutic agents. In the context of dichlorinated phenyl derivatives, such as the PPARγ modulator INT131, the sulfonamide linker has been identified as critical to the compound's activity. collaborativedrug.com It can act as a hydrogen bond acceptor and helps to properly orient the aromatic rings for optimal interaction with the receptor.

Triazole: The 1,2,4-triazole (B32235) ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide array of clinically successful drugs, particularly antifungals. Incorporating a triazole moiety can significantly enhance the biological activity of a parent compound. SAR studies have shown that the triazole nucleus is a potent pharmacophore, and its derivatives exhibit diverse pharmacological activities, including antifungal, anticancer, and antiviral properties.

Rational Design and Optimization Strategies Based on SAR Insights

The culmination of detailed SAR studies is the ability to engage in rational drug design, moving beyond trial-and-error to a more predictive and efficient process. By integrating the knowledge gained from systematic structural modifications, researchers can develop pharmacophore models and quantitative structure-activity relationship (QSAR) models.

QSAR models establish a mathematical correlation between the chemical properties (such as lipophilicity, electronic parameters, and steric factors) of a series of compounds and their biological activity. These models allow for the in silico prediction of the activity of novel, yet-to-be-synthesized molecules, enabling chemists to prioritize the most promising candidates and reduce unnecessary synthetic efforts. For instance, 3D-QSAR methods can be used to build predictive models that guide the design of new derivatives with enhanced potency.

These computational strategies, informed by empirical SAR data, facilitate the optimization of lead compounds. For example, if SAR studies reveal that a specific hydrophobic pocket in the target is not fully occupied, designers can add appropriate lipophilic groups to the lead structure to improve binding affinity. collaborativedrug.com Similarly, if a hydrogen bond is found to be crucial for activity, the scaffold can be modified to ensure this interaction is maintained or strengthened. This iterative cycle of design, synthesis, and testing, guided by SAR insights, is fundamental to the development of potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for derivatives of this compound has been significantly advanced through the application of computational chemistry and molecular modeling. These in silico techniques provide a theoretical framework to understand the intricate interactions between molecules and their biological targets at a molecular level, thereby guiding the synthesis of more potent and selective analogs. One of the powerful methodologies employed in this field is the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis.

A noteworthy example of this approach can be seen in the study of a series of N,N'-diacylhydrazine derivatives that incorporate the 2,4-dichlorophenoxy moiety, a core structural feature of this compound. nih.govnih.gov This research utilized Comparative Molecular Field Analysis (CoMFA) to build a 3D-QSAR model that correlates the molecular properties of these compounds with their antifungal activities. nih.govnih.gov CoMFA is a computational technique that generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields for each compound. slideshare.net These fields are then used to derive a statistical model that can predict the biological activity of new, untested compounds. slideshare.net

In the CoMFA study of the 2,4-dichlorophenoxy diacylhydrazine derivatives, the generated model demonstrated a strong predictive capability. nih.gov The analysis of the CoMFA contour maps provided detailed insights into the structural requirements for enhanced antifungal activity. nih.gov

Steric Field Analysis: The steric contour map, often depicted with green and yellow regions, indicates where bulky groups are favored or disfavored for biological activity. researchgate.net In the context of the 2,4-dichlorophenoxy derivatives, a significant green region was observed around the 4-position of a connected benzene ring. nih.gov This suggests that introducing larger, bulkier substituents at this position is likely to increase the antifungal activity. nih.gov This finding is supported by experimental data where compounds with more substantial groups at this position exhibited higher efficacy. nih.gov

Electrostatic Field Analysis: The electrostatic contour map uses blue and red regions to show where positive or negative charges, respectively, are beneficial for activity. researchgate.net The CoMFA model for the 2,4-dichlorophenoxy analogs revealed distinct blue and red contours, indicating that the electrostatic properties of the substituents play a crucial role in their antifungal potency. nih.gov For instance, the model could suggest that an increase in positive charge in a specific region, marked by a blue contour, would lead to a more active compound. nih.gov

The insights gleaned from such computational models are invaluable for the rational design of new derivatives of this compound. By understanding the preferred steric and electronic properties at different positions of the molecule, medicinal chemists can strategically synthesize novel compounds with a higher probability of exhibiting the desired biological activity. This iterative process of computational modeling and experimental validation accelerates the discovery and optimization of lead compounds.

The table below summarizes the key findings from the CoMFA study on N,N'-diacylhydrazine derivatives containing the 2,4-dichlorophenoxy moiety, which are instructive for the SAR of this compound derivatives.

| Computational Analysis | Key Finding | Implication for SAR |

| Comparative Molecular Field Analysis (CoMFA) | Development of a predictive 3D-QSAR model. | Enables the prediction of antifungal activity for novel derivatives. |

| Steric Contour Maps | A green contour around the 4-position of a connected benzene ring. | Indicates that bulky substituents at this position enhance antifungal activity. |

| Electrostatic Contour Maps | Presence of blue and red contours at various positions. | Highlights the importance of specific electronic properties (positive or negative charge) for optimal activity. |

An in-depth examination of the metabolic processes involving this compound reveals a complex series of biotransformation pathways. While specific research on this particular compound is limited, its metabolism in biological systems can be inferred from the established principles of xenobiotic metabolism and studies on structurally related compounds. The primary routes of biotransformation involve enzymatic oxidation and subsequent conjugation reactions, leading to the formation of various metabolites that are typically more water-soluble and readily excreted.

Environmental Fate, Transport, and Degradation of 2,4 Dichlorophenethyl Alcohol

Environmental Risk Assessment Methodologies and Mitigation Strategies:Without data on environmental concentrations, persistence, and ecotoxicity, a specific risk assessment and discussion of mitigation strategies for 2,4-Dichlorophenethyl alcohol cannot be conducted.

Due to the strict adherence to the provided outline and the focus solely on this compound, the generation of a thorough and scientifically accurate article is not feasible at this time. To do so would require extrapolation from related but distinct chemical compounds, which would compromise the integrity and accuracy of the information presented.

Toxicological Research and Elucidation of Adverse Mechanisms of 2,4 Dichlorophenethyl Alcohol

In Vitro Cytotoxicity Assessments on Mammalian Cell Lines (e.g., keratinocytes, hepatoma cells)

There is a significant gap in the scientific literature regarding the in vitro cytotoxicity of 2,4-Dichlorophenethyl alcohol on mammalian cell lines. Standard assays to determine the concentration-dependent effects on cell viability, such as those using human keratinocytes or hepatoma (liver cancer) cells, have not been published for this specific compound. Consequently, crucial data points like IC50 (half-maximal inhibitory concentration) values, which quantify a substance's potency in inhibiting cell growth, are not available.

Identification of Cellular and Molecular Mechanisms of Toxicity

Without foundational cytotoxicity data, the cellular and molecular mechanisms through which this compound might exert toxic effects remain speculative. Investigations into whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death), its effects on mitochondrial function, or its potential to generate reactive oxygen species (ROS) leading to oxidative stress have not been documented.

Toxicological Relevance of Identified Metabolites and Degradation Products

The metabolic fate of this compound in biological systems has not been elucidated. Research to identify its metabolites and any subsequent degradation products is required to assess their own potential toxicity. For instance, it is unknown if it is metabolized to 2,4-Dichlorophenol, a compound with known toxicity. The study of toxic alcohols indicates that the parent compound is often less toxic than its metabolites. For example, methanol (B129727) is metabolized to the highly toxic formic acid, and ethylene (B1197577) glycol is metabolized to glycolic acid and oxalic acid, which are responsible for its severe toxic effects. acep.org

Evaluation of Potential for Genotoxicity and Carcinogenicity (general academic approach)

There are no available studies assessing the genotoxic or carcinogenic potential of this compound. Standard genotoxicity assays, such as the Ames test (for mutagenicity in bacteria) or chromosomal aberration tests in mammalian cells, have not been reported for this compound. Similarly, long-term animal bioassays to evaluate its carcinogenic potential are absent from the scientific record. While there is extensive debate and research on the carcinogenicity of the related compound 2,4-D, these findings cannot be directly extrapolated to this compound. nih.gov24d.info

Interactions with Biological Systems Leading to Adverse Outcomes

The potential for this compound to interact with specific biological pathways or macromolecules, leading to adverse health outcomes, is an area requiring investigation. For example, studies on related compounds have examined interactions with cellular receptors, enzyme inhibition, and disruption of cell signaling pathways. However, no such data is currently available for this compound.

Future Research Directions and Translational Applications

Development of Novel Therapeutic Agents Based on 2,4-Dichlorophenethyl Alcohol Scaffold

The this compound molecule serves as a "privileged scaffold," a molecular framework that can be systematically modified to create a library of new compounds with diverse biological activities. mdpi.com The future in this area lies in leveraging this scaffold to design and synthesize novel therapeutic agents. The core idea is that the dichlorinated phenyl ring and the ethyl alcohol chain provide a foundation upon which various functional groups can be added or modified to target specific biological pathways or receptors.

Research can be directed towards synthesizing derivatives to enhance or discover new pharmacological activities. For instance, the related compound 2,4-Dichlorobenzyl alcohol is known to have antiseptic properties. nih.govdrugbank.com Future work could explore whether modifications to the this compound scaffold could yield compounds with superior antimicrobial, antiviral, or antifungal properties. drugbank.com This involves creating analogues and screening them for activity against a wide range of pathogens. The goal is to identify derivatives with high potency and selectivity, potentially leading to new classes of drugs for infectious diseases.

Moreover, the principles of drug design can be applied to create compounds targeting other diseases. mdpi.comresearchgate.net By understanding the structure-activity relationships, chemists can rationally design molecules for specific targets, such as enzymes or receptors involved in cancer or inflammatory diseases.

Table 1: Potential Therapeutic Research Areas for this compound Derivatives

| Therapeutic Area | Research Objective | Potential Mechanism of Action | Example of Related Compound Activity |

|---|---|---|---|

| Antimicrobial Agents | Develop new antibiotics or antifungals. | Disruption of microbial cell membranes or inhibition of essential enzymes. | Antiseptic properties of 2,4-Dichlorobenzyl alcohol. nih.gov |

| Antiviral Agents | Identify compounds effective against viral infections. | Inhibition of viral entry, replication, or assembly. | Virucidal activity observed in compounds with similar structures. drugbank.com |

| Anti-inflammatory Drugs | Create novel non-steroidal anti-inflammatory drugs (NSAIDs). | Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. | Many small aromatic molecules serve as scaffolds for anti-inflammatory drugs. |

| Anticancer Agents | Design molecules that selectively target cancer cells. | Induction of apoptosis, inhibition of tumor growth signaling pathways. | Scaffold-based design is a common strategy in oncology drug discovery. mdpi.com |

Enhanced Environmental Remediation Technologies for Chlorinated Organic Compounds

Chlorinated organic compounds, including structures like this compound, are often persistent environmental pollutants. researchgate.netnih.gov Future research must focus on developing and enhancing technologies for their removal from soil and water. nih.govresearchgate.net

Bioremediation presents a promising, eco-friendly approach. nih.govnih.gov This involves identifying and engineering microorganisms, such as bacteria and fungi, that can degrade this compound. researchgate.netnih.gov Future work should concentrate on isolating novel microbial strains from contaminated environments and optimizing their degradative capabilities through genetic engineering. nih.gov Studies on the biodegradation of the related compound 2,4-Dichlorophenol (2,4-DCP) have shown that microbes like Pseudomonas putida can be effective, providing a roadmap for similar research on this compound. researchgate.netthescipub.com

Advanced Oxidation Processes (AOPs) are another critical area of research. researchgate.net These technologies use powerful oxidizing agents, like sulfate (B86663) radicals, to break down persistent organic pollutants. researchgate.netacs.org Future investigations should aim to optimize AOPs specifically for this compound, focusing on improving efficiency, reducing costs, and minimizing the formation of harmful byproducts. researchgate.net Coupling AOPs with other methods, such as electrokinetic remediation, could provide synergistic effects for cleaning contaminated sites. nih.govresearchgate.net

Table 2: Future Directions in Remediation Technologies

| Technology | Principle | Future Research Focus | Potential Advantage |

|---|---|---|---|

| Bioremediation | Use of microorganisms to break down pollutants. nih.gov | Isolating and engineering highly efficient microbial strains; optimizing reactor conditions. nih.govthescipub.com | Cost-effective and environmentally friendly. nih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl, sulfate) to destroy contaminants. researchgate.net | Developing novel catalysts; combining AOPs with other technologies for enhanced efficiency. researchgate.net | Rapid degradation of recalcitrant compounds. |

| In Situ Chemical Reduction (ISCR) | Use of reducing agents to degrade chlorinated compounds in the subsurface. itrcweb.org | Developing more effective and targeted delivery systems for reducing agents. | Effective for treating groundwater and soil in place. itrcweb.org |

| Phytoremediation | Use of plants to remove, contain, or degrade contaminants. | Identifying plant species with high tolerance and accumulation capacity for chlorinated alcohols. | Low-cost, aesthetically pleasing, and suitable for large areas. |

Advanced Analytical Tools for Monitoring Environmental Presence and Biological Exposure

The ability to detect and quantify this compound in environmental samples and biological tissues is crucial for assessing its impact. Future research should focus on creating more sensitive, specific, and rapid analytical methods.

Current techniques for detecting organic micropollutants, such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), provide a strong foundation. upo.es However, there is a need to develop methodologies with lower limits of detection, capable of identifying the compound at trace levels (ng/L). upo.es Future work could involve the development of novel sample preparation techniques to pre-concentrate the analyte from complex matrices like soil, water, or blood.

Furthermore, the development of biosensors and portable analytical devices could enable real-time, on-site monitoring of this compound. This would be invaluable for rapid screening of contaminated sites or for biomonitoring of human exposure. researchgate.netnih.gov Biomonitoring studies, which measure the compound or its metabolites in human samples (e.g., urine, blood), are essential for understanding exposure routes and potential health risks. researchgate.netnih.govnih.gov Mosses and other bio-indicators could also be explored for monitoring atmospheric deposition of such compounds. mdpi.com

Further Elucidation of Structure-Activity-Toxicity Relationships

Understanding the relationship between a chemical's structure and its biological activity or toxicity is fundamental to both drug development and risk assessment. oup.comresearchgate.netsemanticscholar.org For this compound and its potential derivatives, future research must focus on developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. wikipedia.orgnih.gov

These computational models use molecular descriptors—physicochemical properties derived from the chemical structure—to predict a compound's effects. nih.govtechno-press.org For chlorinated phenols and related compounds, important descriptors often include lipophilicity (log Kow), electronic properties (like the energy of the lowest unoccupied molecular orbital, ELUMO), and steric parameters. nih.govnih.gov

Future research will involve synthesizing a series of analogues of this compound with systematic structural variations. These compounds would then be tested in various biological and toxicological assays. The resulting data would be used to build and validate predictive QSAR/QSTR models. nih.govnih.gov Such models would be invaluable for prioritizing which new derivatives to synthesize for therapeutic purposes and for predicting the potential toxicity of new compounds without extensive animal testing. wikipedia.orgnih.gov

Table 3: Key Parameters for QSAR/QSTR Model Development

| Parameter Category | Specific Descriptor Example | Relevance to Activity/Toxicity |

|---|---|---|

| Lipophilicity | n-octanol/water partition coefficient (log Kow). nih.gov | Governs the ability of a compound to cross biological membranes and accumulate in fatty tissues. nih.gov |

| Electronic | Energy of Highest/Lowest Occupied Molecular Orbital (EHOMO/ELUMO). techno-press.org | Relates to the reactivity of the molecule and its ability to participate in redox reactions. |

| Steric/Topological | Molecular connectivity indices (e.g., 1χv). nih.gov | Describes the size, shape, and branching of the molecule, which influences its fit into receptor sites. |

| Quantum Chemical | Charge on specific atoms (e.g., oxygen). nih.gov | Indicates sites of potential electrostatic interactions with biological targets. nih.gov |

Integration of Omics Technologies (e.g., proteomics) in Mechanistic Studies

To fully understand the biological effects of this compound, future research must move beyond traditional toxicological endpoints and embrace a systems-level approach using "omics" technologies. nih.govtaylorfrancis.com These technologies allow for the comprehensive measurement of entire sets of molecules within a cell or organism.

Proteomics , the study of all proteins, can reveal how exposure to the compound alters protein expression and function. taylorfrancis.comnih.gov This can identify specific protein targets and cellular pathways that are disrupted. For example, proteomics could determine if this compound affects proteins involved in metabolism, stress response, or cell signaling.

Metabolomics , the analysis of all metabolites, provides a snapshot of the biochemical status of a system. nih.govacs.org It can identify changes in metabolic pathways caused by chemical exposure, offering insights that are closely related to the ultimate toxicological outcome. nih.gov Integrating proteomics and metabolomics data can provide a holistic view of the compound's mechanism of action, from initial molecular interactions to downstream functional changes. taylorfrancis.com This multi-omics approach is essential for building accurate models of toxicity pathways and for advancing risk assessment in the 21st century. taylorfrancis.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.